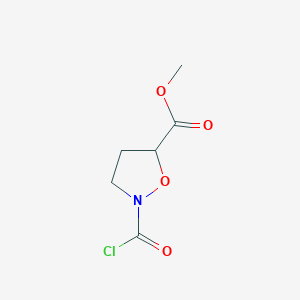

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-carbonochloridoyl-1,2-oxazolidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO4/c1-11-5(9)4-2-3-8(12-4)6(7)10/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFVLLVEGCPLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(O1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate typically involves the reaction of an appropriate amino acid derivative with formaldehyde and a carboxylic acid. The reaction conditions often include the use of a solvent such as toluene and a catalyst like tetrabutylammonium iodide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The purification process often includes crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxazolidinones

Reduction: Amino alcohols

Substitution: Various substituted oxazolidines

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is structurally related to oxazolidinones, a class of compounds known for their antibacterial properties. Research has shown that derivatives of oxazolidinones can inhibit bacterial growth, particularly against Gram-positive bacteria. For instance, studies have indicated that modifications to the oxazolidinone structure can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .

Synthesis of Antibacterial Agents

The compound serves as an intermediate in the synthesis of various antibacterial agents. For example, it can be transformed into 1-oxacephalosporins, which are crucial in developing new antibiotics . The ability to modify the oxazolidine structure allows chemists to tailor compounds for improved efficacy and reduced resistance.

Synthetic Organic Chemistry

Building Block for Complex Molecules

this compound functions as a versatile building block in organic synthesis. It can participate in various reactions, such as acylation and amidation, to form more complex molecules. This compound's carboxylate groups allow for further functionalization, making it an essential intermediate in synthesizing pharmaceuticals and agrochemicals .

Case Studies in Synthesis

Several case studies highlight the utility of this compound in synthetic pathways:

- Synthesis of Indolmycin Derivatives : A synthetic route utilizing this compound led to the successful formation of indolmycin derivatives with significant biological activity. The process involved treating the oxazolidine with methylamine under controlled conditions to yield high-purity products .

- Oxazolidinone Libraries : Research focused on creating libraries of oxazolidinones demonstrated that modifying the this compound scaffold could lead to compounds with varying antibacterial activities. This approach allows for systematic exploration of structure-activity relationships .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Structural Features

The compound is compared to four structurally related molecules (Table 1):

Key Observations :

- The oxazolidine core lacks aromaticity, unlike oxadiazoles or thiazoles, reducing resonance stabilization but increasing susceptibility to ring-opening reactions.

- Carboxylic acid and ester groups are common among all compounds, influencing solubility and reactivity.

Physicochemical Properties

Physicochemical parameters such as logP, solubility, and stability vary significantly (Table 2):

Key Observations :

Biological Activity

Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound belongs to the oxazolidine family, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

In vitro Studies

-

Cell Lines Tested : The compound has shown promising results against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

-

Mechanism of Action : The anticancer activity is believed to involve:

- Inhibition of protein synthesis by binding to the ribosomal subunit.

- Induction of apoptosis through mitochondrial pathways.

- Generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

- Cytotoxicity Data : In vitro assays have reported IC50 values indicating effective concentration ranges for inducing cytotoxicity:

Case Studies

A study conducted on a series of oxazolidine derivatives demonstrated that specific modifications in the structure significantly enhanced their anticancer properties. For instance, derivatives with certain substituents exhibited increased cytotoxicity while maintaining low toxicity towards non-cancerous cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains.

-

Target Pathogens : The compound has shown activity against:

- Methicillin-resistant Staphylococcus aureus (MRSA).

- Other Gram-positive pathogens.

- Mechanism of Action : Similar to its anticancer effects, the antimicrobial action is thought to stem from its ability to disrupt protein synthesis in bacteria .

- Research Findings : A recent study indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that structural modifications can lead to improved efficacy against challenging pathogens .

Summary of Biological Activities

| Activity | Target Cells/Pathogens | IC50 Values | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7, HeLa | 17.66 µM (MCF-7), 31.10 µM (HeLa) | Protein synthesis inhibition; apoptosis induction |

| Antimicrobial | MRSA, Gram-positive bacteria | Not specified | Disruption of protein synthesis |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-(carboxy)-1,2-oxazolidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Michael addition of hydroxylamine to α,β-unsaturated ketone esters. For example, reacting (E)-methyl 2-oxo-4-phenylbut-3-enoate with hydroxylamine hydrochloride and triethylamine in dichloromethane under reflux. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of ketone ester to hydroxylamine), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Monitor reaction progress using TLC. Adjust solvent polarity during chromatography to isolate the product effectively.

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodology : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is primary for initial purification. Final crystallization (e.g., slow evaporation of ethyl acetate solutions) enhances purity and yields single crystals for structural analysis .

- Key Considerations : Optimize solvent ratios to balance polarity and solubility. Monitor fractions via HPLC or NMR to confirm purity.

Q. Which spectroscopic and chromatographic methods reliably confirm the structural integrity of this compound?

- Methodology : Use and to verify functional groups (e.g., carboxylate, oxazolidine rings). HPLC with a mobile phase of methanol/water/0.2 M sodium phosphate/0.4 M tetrabutylammonium hydroxide (pH 5.5) ensures purity assessment .

- Key Considerations : Cross-validate NMR data with computational simulations (e.g., DFT) to resolve ambiguous peaks.

Advanced Research Questions

Q. How can X-ray crystallography elucidate the hydrogen-bonding network and supramolecular assembly of this compound?

- Methodology : Grow single crystals via slow evaporation of ethyl acetate. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL. Analyze hydrogen bonds (N–H⋯O, C–H⋯O) and π-π interactions to determine packing motifs .

- Key Considerations : Refine anisotropic displacement parameters for non-hydrogen atoms. Use SHELX constraints for hydrogen atoms (e.g., for hydroxyl groups) .

Q. What strategies resolve discrepancies in crystallographic data during refinement of oxazolidine derivatives?

- Methodology : Apply full-matrix least-squares refinement on data. Address outliers using the "omit" function in refinement software. Validate thermal parameters and occupancy factors for disordered atoms. Use the (conventional) and (weighted) indices to assess convergence (e.g., ) .

- Key Considerations : Cross-check residual electron density maps to identify missed hydrogen bonds or solvent molecules.

Q. How can researchers reconcile contradictory reaction yields during scale-up synthesis of this compound?

- Methodology : Conduct Design of Experiments (DoE) to test variables (e.g., temperature, solvent volume, stirring rate). Use HPLC to quantify intermediates and byproducts. Replicate small-scale conditions in pilot reactors while monitoring heat transfer and mixing efficiency.

- Key Considerations : Compare kinetic data (e.g., Arrhenius plots) between small- and large-scale batches. Adjust quenching protocols to minimize degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.